Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

Benzyl 4-hydroxypiperidine-1-carboxylate structure
95798-23-5 structure
상품 이름:Benzyl 4-hydroxypiperidine-1-carboxylate
CAS 번호:95798-23-5
MF:C13H17NO3
메가와트:235.278983831406
CID:61810
PubChem ID:24873720

Benzyl 4-hydroxypiperidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Benzyl 4-hydroxypiperidine-1-carboxylate
    • Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
    • Benzyl 4-hydroxy-1-piperidinecarboxylate
    • N-Benzyloxycarbonyl-4-Hydroxypiperidine
    • N-CBZ-4-HYDROXY-1-PIPERIDINE
    • 1-(Benzyloxycarbonyl)-4-piperidinol
    • 1-Benzyloxycarbonyl-4-hydroxypiperidine
    • 1-Benzyloxycarbonyl-4-piperidinol
    • 1-Carbobenzoxy-4-hydroxypiperidine
    • 1-Carbobenzoxy-4-piperidinol
    • 1-Cbz-4-hydroxypiperidine
    • 1-Cbz-4-piperidinol
    • 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester
    • 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester
    • (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate
    • phenylmethyl 4-hydroxypiperidinecarboxylate
    • 4-hydroxy-N-CBZ-piperidine
    • 1-N-
    • 1-(Benzyloxycarbonyl)-4-hydroxypiperidine
    • 4-Hydroxy-1-(benzyloxycarbonyl)piperidine
    • 4-Hydroxypiperidine-1-carboxylic acid benzyl ester
    • N-(Benzyloxycarbonyl)-4-hydroxypiperidine
    • N-(Benzyloxycarbonyl)piperidin-4-ol
    • N-Cbz-piperidin-4-ol
    • Phenylmethyl 4-hydroxy-1-piperidinecarboxylate
    • benzyl 4hydroxy-1-piperidinecarboxylate
    • 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • MB02152
    • N-benzyloxycarbonyl piperidin-4-ol
    • N-CBZ-4-HYDROXYPIPERIDINE
    • SY010998
    • EN300-69989
    • benzyl 4-hydroxypiperidine-2-carboxylate
    • 1-(Benzyloxycarbonyl)piperidin-4-ol
    • AB6216
    • J-519809
    • 1-carbobenzyloxypiperidin-4-ol
    • JKIUUDJOCYHIGY-UHFFFAOYSA-N
    • Z352927960
    • N-benzyloxycarbonyl-4-hydroxy-piperidine
    • benzyl 4-hydroxy-1-piperidine carboxylate
    • 1-(Carbobenzyloxy)piperidin-4-ol
    • SCHEMBL77639
    • CS-W008246
    • PS-6154
    • N-benzyloxycarbonyl 4-hydroxypiperidine
    • Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%
    • 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;
    • BCP12930
    • C13H17NO3
    • phenylmethyl 4-hydroxy-1-piperidine carboxylate
    • B0G
    • MFCD01863722
    • DTXSID60383265
    • B4869
    • AC-16354
    • AKOS009157555
    • 1-benzyloxycarbonylpiperidine-4-ol
    • 4-hydroxy-N-(benzyloxycarbonyl)piperidine
    • 95798-23-5
    • MDL: MFCD01863722
    • 인치: 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
    • InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N
    • 미소: O=C(N1CCC(O)CC1)OCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 235.120843g/mol
  • 표면전하: 0
  • XLogP3: 1.5
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 235.120843g/mol
  • 단일 동위원소 질량: 235.120843g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 49.8Ų
  • 중원자 수량: 17
  • 복잡도: 243
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0

실험적 성질

  • 색과 성상: 액체
  • 밀도: 1.554 g/mL at 25 °C(lit.)
  • 비등점: 167 °C/0.2 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 230°f
    섭씨: 110 ° c
  • 굴절률: n20/D 1.543(lit.)
  • PSA: 49.77000
  • LogP: 1.71780

Benzyl 4-hydroxypiperidine-1-carboxylate 보안 정보

Benzyl 4-hydroxypiperidine-1-carboxylate 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Benzyl 4-hydroxypiperidine-1-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047349-5g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 98%
5g
¥46 2023-02-17
Enamine
EN300-69989-0.25g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-69989-2.5g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
2.5g
$25.0 2025-03-21
Enamine
EN300-69989-100.0g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
100.0g
$314.0 2025-03-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4869-25G
Benzyl 4-Hydroxy-1-piperidinecarboxylate
95798-23-5 >98.0%(GC)
25g
¥190.00 2024-04-15
Enamine
EN300-69989-5.0g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
5.0g
$32.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LB713-100g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 97%
100g
1240.0CNY 2021-08-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047349-100g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 98%
100g
¥282.00 2024-04-23
Ambeed
A173100-1g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 97%
1g
$6.0 2025-02-26
Chemenu
CM115938-100g
1-Cbz-4-hydroxypiperidine
95798-23-5 95%+
100g
$56 2024-07-18

Benzyl 4-hydroxypiperidine-1-carboxylate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 rt; 8 h, rt
참조
Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazole
Guo, Zhengwei; Shi, Lai; Wang, Bo; He, Gang; Wang, Yanming; et al, Science China: Chemistry, 2019, 62(5), 592-596

합성회로 2

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Solvents: Dichloromethane ,  Water
참조
Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines
Masse, Julien; Langlois, Nicole, Heterocycles, 2009, 77(1), 417-432

합성회로 3

반응 조건
1.1 Reagents: Sodium Solvents: Methanol ;  1 h, 0 °C; 2 h, 0 °C → rt
참조
Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer
Zhang, Jing; Jiang, Min; Wang, Chang-Sheng ; Guo, Kai ; Li, Quan-Xin; et al, Nature Communications, 2022, 13(1),

합성회로 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase.
, European Patent Organization, , ,

합성회로 5

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
참조
Conjugated chemical inducers of degradation and methods of use
, World Intellectual Property Organization, , ,

합성회로 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
참조
Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성회로 7

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
참조
Oxidation of Secondary Methyl Ethers to Ketones
Gilissen, Pieter J.; Blanco-Ania, Daniel; Rutjes, Floris P. J. T., Journal of Organic Chemistry, 2017, 82(13), 6671-6679

합성회로 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
참조
Preparation of heterocyclic peptide derivatives as growth hormone secretagogues
, World Intellectual Property Organization, , ,

합성회로 9

반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ,  Water ;  1 h, rt
1.2 Reagents: Water
참조
Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom Transfer
Li, Nan ; You, Mengdi; Qiu, Xiaohan; Deng, Meng ; Kang, Guohui; et al, Asian Journal of Organic Chemistry, 2022, 11(11),

합성회로 10

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
1.2 Reagents: Acetic acid ;  pH 6.5 - 7
참조
2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases
, India, , ,

합성회로 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
참조
Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds
Sasano, Yusuke; Nagasawa, Shota; Yamazaki, Mai; Shibuya, Masatoshi; Park, Jaiwook; et al, Angewandte Chemie, 2014, 53(12), 3236-3240

합성회로 12

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 5 h, 0 °C
참조
Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors
, World Intellectual Property Organization, , ,

합성회로 13

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 30 min, rt
참조
Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases
, World Intellectual Property Organization, , ,

합성회로 14

반응 조건
1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanol
Yeom, Chang-Eun; Kim, Young Jong; Lee, So Young; Shin, Yong Je; Kim, B. Moon, Tetrahedron, 2005, 61(52), 12227-12237

합성회로 15

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Treatment of congestive heart failure with growth hormone secretagogues
, World Intellectual Property Organization, , ,

합성회로 16

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists
, World Intellectual Property Organization, , ,

합성회로 17

반응 조건
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  4.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol
Yeom, Chang-Eun; Lee, So Young; Kim, Young Jong; Kim, B. Moon, Synlett, 2005, (10), 1527-1530

합성회로 18

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
참조
Oligospiroketals as novel molecular rods
Wessig, Pablo; Moellnitz, Kristian; Eiserbeck, Christiane, Chemistry - A European Journal, 2007, 13(17), 4859-4872

합성회로 19

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, rt
참조
Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeation
Song, Xiaoping; Xu, Christine R.; He, Henry T.; Siahaan, Teruna J., Bioorganic Chemistry, 2002, 30(4), 285-301

합성회로 20

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → 25 °C; 12 h, 25 °C
참조
Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors
, World Intellectual Property Organization, , ,

Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials

Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 4-hydroxypiperidine-1-carboxylate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate
A845469
순결:99%
재다:500g
가격 ($):175.0